Nucleophilicity in Metal Coordination: 2-Chloro > 2-Bromo
In a comparative study of cobalt(II) and nickel(II) complexes, 2-chloro-1,3,4-thiadiazole (ctz) was found to be more nucleophilic than 2-bromo-1,3,4-thiadiazole (btz) [1]. This is counter-intuitive given the lower electronegativity of bromine but is supported by spectroscopic and thermogravimetric analyses [1].
| Evidence Dimension | Ligand Nucleophilicity (Qualitative Assessment) |
|---|---|
| Target Compound Data | Higher nucleophilicity |
| Comparator Or Baseline | 2-Bromo-1,3,4-thiadiazole (btz) with lower nucleophilicity |
| Quantified Difference | Qualitative observation from electronic, NMR, Raman, and IR spectroscopy, thermogravimetric analyses, magnetic moments, and conductivity measurements |
| Conditions | Coordination complexes with Co(II) and Ni(II); pseudo-tetrahedral or pseudo-octahedral stereochemistries; ligands act as mono- or bidentate without involving the sulfur atom |
Why This Matters
The unexpected nucleophilicity of the chloro derivative enables distinct coordination geometries and potentially different catalytic or biological activities compared to the bromo analog.
- [1] Fabretti, A. C., & Franchini, G. C. (1984). Coordination behaviour of 2-halo-1,3,4-thiadiazoles towards cobalt(II) and nickel(II). Transition Metal Chemistry, 9, 457–460. View Source
